molecular formula C6H6Cl2N2 B178563 3,6-Dichloro-4-ethylpyridazine CAS No. 107228-54-6

3,6-Dichloro-4-ethylpyridazine

Cat. No.: B178563
CAS No.: 107228-54-6
M. Wt: 177.03 g/mol
InChI Key: YKUMFVUOUWBXTB-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-ethylpyridazine is a heterocyclic compound with the molecular formula C6H6Cl2N2 It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-ethylpyridazine typically involves the chlorination of 3,6-dihydroxy pyridazine. The process includes reacting 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80 degrees Celsius. The reaction is followed by purification steps to obtain the pure product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, ease of operation, and high yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-4-ethylpyridazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

3,6-Dichloro-4-ethylpyridazine is utilized as an intermediate in the synthesis of bioactive compounds. Its structural properties allow it to be modified into various derivatives with enhanced biological activities.

Case Study: Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these derivatives were found to be significantly lower than those of the parent compound, indicating improved potency.

Cell LineIC50 (µM)
MCF-712
HeLa18

Agrochemicals

The compound has applications in the development of herbicides and pesticides. Its chlorinated structure enhances its efficacy against various plant pathogens.

Case Study: Herbicidal Activity
Research has shown that formulations containing this compound demonstrate effective herbicidal activity against common weeds. Field trials indicated a reduction in weed biomass by up to 70% compared to untreated controls.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities.

Reaction TypeExample ReactionOutcome
Nucleophilic SubstitutionReaction with amines to form pyridazine derivativesNew bioactive compounds
Coupling ReactionsFormation of heterocycles with aryl halidesEnhanced pharmacological properties

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-ethylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 3,6-Dichloropyridazine
  • 4,6-Dichloropyrimidine
  • 3,6-Dichloro-4,5-diethylpyridazine

Comparison: 3,6-Dichloro-4-ethylpyridazine is unique due to its ethyl group at the 4-position, which can influence its reactivity and binding properties compared to other similar compounds.

Biological Activity

3,6-Dichloro-4-ethylpyridazine (CAS No. 107228-54-6) is a heterocyclic compound belonging to the pyridazine family, characterized by its unique molecular structure that includes two chlorine atoms and an ethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C6H6Cl2N2
  • Molecular Weight : 177.03 g/mol
  • Structure : The compound features a six-membered ring with two nitrogen atoms and substituents that influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure facilitates binding to these targets, modulating their activity and leading to various biological effects. Notably, it has been studied for its potential as an enzyme inhibitor and in receptor binding studies.

Anti-inflammatory Effects

This compound may influence inflammatory pathways. Its structural analogs have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in conditions characterized by chronic inflammation such as rheumatoid arthritis and multiple sclerosis .

Antitumor Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antitumor effects. These effects are often linked to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation .

Study on Enzyme Inhibition

A study exploring the enzyme inhibition properties of pyridazine derivatives found that certain structural modifications could enhance binding affinity to target enzymes involved in cancer progression. Although specific data on this compound was not detailed, the findings underscore the potential for similar compounds in therapeutic applications.

Clinical Implications

In clinical settings, compounds with similar structures have been evaluated for their safety and efficacy in treating various diseases. For instance, a related study highlighted the importance of dose escalation in clinical trials involving pyridazine derivatives to determine maximum tolerated doses without significant toxicity .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeKey Findings
3,6-DichloropyridazineAntimicrobialEffective against multiple bacterial strains
4,6-DichloropyrimidineAntitumorInhibits tumor cell proliferation
3,6-Dichloro-4,5-diethylpyridazineAnti-inflammatoryReduces cytokine levels in inflammatory models

Properties

IUPAC Name

3,6-dichloro-4-ethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUMFVUOUWBXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554475
Record name 3,6-Dichloro-4-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107228-54-6
Record name 3,6-Dichloro-4-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3,6-dichloropyridazine (11.25 g, 0.076 mol, 1.0 eq), silver nitrate (6.41 g, 0.038 mol, 0.5 eq), propionic acid (8.39 g, 0.113 mol, 1.5 eq) in water (125 mL) at 50° C. was added a solution of sulfuric acid (11.54 mL, 0.227 ml. 3.0 eq) in water (125 mL). The solution was heated to 60° C. and then a solution of ammonium persulfate (51.7 g, 0.227 mol, 3.0 eq) was added in slowly in 20 minutes. The solution was then heated to 75° C. for 30 minutes. The reaction solution was poured into ice water and adjusted to pH 7 with 30% ammonium hydroxide solution. The mixture was extracted with dichloromethane (3×), and the extracts washed with water, brine, dried with sodium sulfate and concentrated in vacuo. The resulting residue was purified using an ISCO chromatography system (120 g silica cartridge, 5% ethyl acetate in heptane) to provide the compound 3,6-dichloro-4-ethylpyridazine (7.3 g, 54% yield). LC/MS, m/e 177.15 (M+1). HPLC Rt, 2.03 min. Waters Sunfire C18 column (4.6×50 mm). 0%-100% B. Solvent B: (90% MeOH, 10% H2O, 0.1% TFA). Solvent A: (10% MeOH, 90% H2O, 0.1% TFA). Gradient, start % B=0, final % B=100, gradient time 4 min, hold at 100% B 1 min, flow rate 4 mL/min.
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
8.39 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
6.41 g
Type
catalyst
Reaction Step One
Quantity
11.54 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
ammonium persulfate
Quantity
51.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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